Comparative Boiling Point: Allylamine Exhibits Significantly Higher Volatility than Saturated Propylamine
Allylamine exhibits a significantly lower boiling point than its saturated analog, propylamine. The conjugated double bond in allylamine reduces intermolecular forces, leading to a lower boiling point of 53-58°C compared to propylamine's boiling point of 47-49°C [1]. This 6-9°C difference in boiling point is a key consideration in process design for reactions, distillations, and storage, directly impacting energy consumption and safety protocols [1].
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 53-58 °C |
| Comparator Or Baseline | Propylamine (47-49 °C) |
| Quantified Difference | 6-9 °C higher for allylamine |
| Conditions | Standard atmospheric pressure |
Why This Matters
This difference necessitates distinct process parameters for synthesis and purification, directly influencing solvent selection, reaction temperature control, and safety measures.
- [1] ChemicalBook. Allylamine. CAS 107-11-9. Boiling point: 53 °C (lit.). Propylamine data from Alfa Chemistry. View Source
